Diethyl thiophene-3,4-dicarboxylate

説明

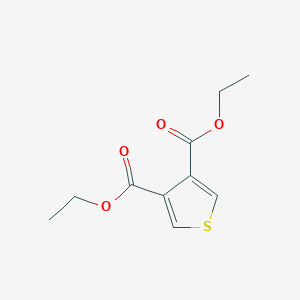

Diethyl thiophene-3,4-dicarboxylate is an organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring this compound is characterized by two ester groups attached to the 3 and 4 positions of the thiophene ring

準備方法

Synthetic Routes and Reaction Conditions

Diethyl thiophene-3,4-dicarboxylate can be synthesized through several methods. One common approach involves the Paal–Knorr reaction, which is the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide as a sulfurizing agent . Another method involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions, generating 3-hydroxy-2-thiophene carboxylic derivatives .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product.

化学反応の分析

Types of Reactions

Diethyl thiophene-3,4-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ester groups to alcohols or aldehydes.

Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents like bromine or nitric acid are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield this compound sulfoxide, while reduction with lithium aluminum hydride can produce this compound alcohol.

科学的研究の応用

Medicinal Applications

Antitumor Activity

Diethyl thiophene-3,4-dicarboxylate has shown promising results in inhibiting the activity of the epidermal growth factor receptor (EGFR), which is crucial in cancer cell proliferation. Studies have demonstrated its cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), HepG-2 (liver cancer), HCT-116 (colon cancer), and A549 (lung cancer) cells. The compound's mechanism involves inhibiting EGFR kinase activity, leading to significant cellular effects.

Antiviral and Antimicrobial Properties

Research indicates that derivatives of thiophene compounds possess antiviral and antimicrobial properties. This compound can serve as a precursor for synthesizing various heterocycles with potential antiviral activity . The compound's structure allows for modifications that enhance its biological activity against pathogens.

Material Science Applications

Organic Electronics

this compound is utilized in the development of organic electronic materials. Its derivatives have been explored as semiconductors and hole transport materials in organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). The compound's electronic properties make it suitable for applications in optoelectronic devices .

Polymerization Agents

The compound acts as a co-polymerization agent in the synthesis of conductive polymers. Its ability to participate in radical polymerization reactions contributes to the formation of materials with tailored electrical properties. This application is particularly relevant in developing flexible electronic devices .

Case Studies

Case Study 1: Antitumor Activity

A study demonstrated that this compound exhibited significant cytotoxicity against MCF-7 breast cancer cells. The compound was found to inhibit cell proliferation effectively and induce apoptosis through EGFR pathway modulation. This finding supports its potential as a lead compound for developing new anticancer agents.

Case Study 2: Organic Photovoltaics

In another research project, this compound derivatives were incorporated into organic photovoltaic devices. The resulting materials showed improved power conversion efficiencies due to enhanced charge transport properties. This application highlights the compound's versatility in energy-related technologies .

Summary Table of Applications

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antitumor agents | Inhibits EGFR; cytotoxic against multiple cancer cell lines |

| Material Science | Organic electronics; semiconductors | Used in OPVs and OLEDs; improves charge transport |

| Polymer Chemistry | Co-polymerization agents | Enhances conductivity in flexible electronics |

生物活性

Diethyl thiophene-3,4-dicarboxylate (also referred to as diethyl 2,5-diaminothiophene-3,4-dicarboxylate) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential applications in various fields, particularly in cancer therapy and antimicrobial treatments.

Chemical Structure and Properties

This compound is characterized by a thiophene ring with two carboxylate groups at the 3 and 4 positions. Its molecular formula is , and it exhibits a melting point of approximately 201 °C. The unique structure contributes to its chemical stability and biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the thiophene ring followed by the introduction of carboxylate groups. Various synthetic routes have been explored to optimize yield and purity, often utilizing techniques such as high-throughput screening and structure-activity relationship (SAR) studies.

Anticancer Activity

Research has demonstrated that derivatives of this compound exhibit significant anticancer properties. A study evaluated several synthesized azomethine derivatives against various cancer cell lines including T47D (breast cancer), HeLa (cervical cancer), and Ishikawa (endometrial cancer). Notable findings include:

| Compound | Cell Line | IC50 (μM) | Comparison with Doxorubicin (DOX) |

|---|---|---|---|

| 2b | T47D | 2.3 | More potent than DOX (15.5 μM) |

| 2c | T47D | 12.1 | |

| 2j | T47D | 16.0 |

These results indicate that some derivatives possess lower IC50 values compared to the standard chemotherapy agent DOX, suggesting a promising avenue for further development in cancer therapeutics .

Antimicrobial Activity

In addition to anticancer effects, this compound derivatives have been assessed for their antimicrobial properties. The compounds were tested against various pathogens including:

- Staphylococcus aureus (Gram-positive)

- Escherichia coli (Gram-negative)

- Candida albicans (fungus)

Among these, compound 2j exhibited the highest antimicrobial activity across all tested strains .

While specific mechanisms remain under investigation, preliminary studies suggest that this compound may induce apoptosis in cancer cells and inhibit key enzymes involved in cell proliferation. The interaction with biological macromolecules has also been noted but requires further elucidation .

Case Studies

A notable case study involved the evaluation of several diethyl thiophene derivatives against influenza viruses. Compounds were found to display significant antiviral activity with IC50 values ranging from 0.94 to 10.69 mM against H1N1 and H3N2 subtypes. Specifically, compound 2j showed superior activity compared to standard antiviral drugs like oseltamivir .

特性

IUPAC Name |

diethyl thiophene-3,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4S/c1-3-13-9(11)7-5-15-6-8(7)10(12)14-4-2/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJZOOQHKDLZCMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC=C1C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30480033 | |

| Record name | Diethyl thiophene-3,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30480033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53229-47-3 | |

| Record name | Diethyl thiophene-3,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30480033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。